Diethyl-(12-phosphonododecyl)phosphonate

Perovskite electronics Field-effect transistors Grain boundary passivation

Diethyl-(12-phosphonododecyl)phosphonate (IUPAC: 1,12-bis(diethoxyphosphoryl)dodecane; C20H44O6P2; MW 442.5 g/mol) is a symmetrical α,ω-bis(diethylphosphonate) with a twelve-carbon alkyl spacer. It belongs to the bisphosphonate ester family and serves as a molecular cross-linker, self-assembled monolayer (SAM) precursor, and protected prodrug form of the corresponding bisphosphonic acid, (12-phosphonododecyl)phosphonic acid (PDDPA, CAS 7450-59-1).

Molecular Formula C20H44O6P2
Molecular Weight 442.5 g/mol
Cat. No. B14133082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-(12-phosphonododecyl)phosphonate
Molecular FormulaC20H44O6P2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC
InChIInChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3
InChIKeyFQOSCOKXLMUKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Diethyl-(12-phosphonododecyl)phosphonate and Why Its Procurement Specification Matters


Diethyl-(12-phosphonododecyl)phosphonate (IUPAC: 1,12-bis(diethoxyphosphoryl)dodecane; C20H44O6P2; MW 442.5 g/mol) is a symmetrical α,ω-bis(diethylphosphonate) with a twelve-carbon alkyl spacer. It belongs to the bisphosphonate ester family and serves as a molecular cross-linker, self-assembled monolayer (SAM) precursor, and protected prodrug form of the corresponding bisphosphonic acid, (12-phosphonododecyl)phosphonic acid (PDDPA, CAS 7450-59-1) . Unlike the free acid, the diethyl ester is hydrophobic and soluble in organic solvents, enabling homogeneous incorporation into perovskite precursor solutions and organic media where the free acid is incompatible . The dual phosphonate termini enable bidentate bridging between metal oxide surfaces or perovskite grains, a feature that distinguishes it from monophosphonate analogs and forms the basis of its differentiation for scientific selection.

Workflow
Molecular cross-linker, SAM precursor, protected ester prodrug
Selection Factor
Organic-phase soluble for non-aqueous perovskite/SAM processing
Distinction
Dual phosphonate termini vs monophosphonate; C12 spacer vs shorter chains

Why Generic Bisphosphonate or Shorter-Chain Substitution Cannot Replace Diethyl-(12-phosphonododecyl)phosphonate


At first glance, (12-phosphonododecyl)phosphonic acid (PDDPA, the free acid) or shorter-chain bisphosphonate esters may appear interchangeable. This is incorrect for three reasons. First, the diethyl ester groups confer organic-phase solubility essential for non-aqueous processing (e.g., perovskite DMF/DMSO precursor solutions), whereas the free acid PDDPA is water-soluble and immiscible with organic solvent systems . Second, the C12 spacer length is not arbitrary: tunneling-attenuation studies across bisphosphonate SAMs show that the decay constant β scales with chain length, and the C12 backbone provides a distinct attenuation profile (β = 1.40 ± 0.05 per carbon atom) that differs fundamentally from both shorter-chain bisphosphonates (C4, C8, C10) and monophosphonate analogs (β = 0.85 ± 0.03 per carbon atom) . Third, the dual diethylphosphonate termini provide a chemically masked, hydrolysis-controllable binding mode: the ester can survive organic processing steps and be selectively hydrolysed to the active phosphonic acid form only when desired, a feature absent in the pre-hydrolysed free acid . These are structural and processing-level differentiators, not simple potency gradations, and they preclude generic interchange.

Free acid PDDPA
Water-soluble form may be immiscible with organic perovskite precursor systems; direct substitution may require reformulation
Shorter-chain bisphosphonates
Chain-length-dependent tunneling attenuation differs significantly from C4–C10; spacer length may impact grain-bridging geometry
Monophosphonate analogs
Single anchor terminus yields different attenuation and may not suppress ion migration to the same extent; dual-anchor binding geometry may not transfer

Quantitative Differentiation Evidence: Diethyl-(12-phosphonododecyl)phosphonate vs Closest Comparators


Perovskite Field-Effect Transistor Hysteresis Elimination – Diethyl-(12-phosphonododecyl)phosphonate as Grain Cross-Linker

When diethyl-(12-phosphonododecyl)phosphonate is incorporated as a molecular cross-linker into organo-metal halide perovskite precursor solutions (combined with polyethylenimine ethoxylated surface passivation), the resulting field-effect transistor (FET) exhibits complete elimination of current–voltage hysteresis – a problem that has plagued all previously reported perovskite transistors . The device achieves balanced ambipolar transport with hole mobility of 4.02 cm² V⁻¹ s⁻¹ and electron mobility of 3.35 cm² V⁻¹ s⁻¹, an Ion/Ioff ratio exceeding 10⁴, and a sub-threshold swing (SS) of 267 mV dec⁻¹ – the lowest SS reported to date for any perovskite transistor . In contrast, standard perovskite FETs without grain cross-linking exhibit significant hysteresis, lower mobility, and higher SS values due to unchecked ion migration at grain boundaries . The cross-linking mechanism relies on hydrogen-bond interactions between the phosphonate groups of the compound and halogen dangling bonds at perovskite grain boundaries, a binding geometry uniquely enabled by the dual-terminal bisphosphonate ester structure with a C12 spacer long enough to bridge adjacent grains .

FET Hysteresis & Mobility
Head-to-head
Hysteresis: absent (vs present in baseline); SS: 267 mV dec⁻¹ (reported lowest) vs higher; balanced ambipolar mobility 4.02/3.35 cm² V⁻¹ s⁻¹ vs typically lower
Supports cross-linker benchmarking for hysteresis-free perovskite FET studies
Reported device metrics; verify with own fabrication protocol
Perovskite electronics Field-effect transistors Grain boundary passivation

Tunneling Current Attenuation in C12 Bisphosphonate SAMs vs Monophosphonate SAMs on AlOx

In a controlled J–V study of alkyl bisphosphonic acid SAMs of varying chain lengths (C4, C8, C10, C12) grown on aluminum oxide (AlOx) surfaces, the C12 bisphosphonic acid monolayer exhibited a tunneling decay constant β_bis = 1.40 ± 0.05 per carbon atom, compared to β_mono = 0.85 ± 0.03 per carbon atom for the corresponding C12 monophosphonic acid SAM . This represents a 65% higher attenuation per carbon atom (Δβ = 0.55 per CH₂). The enhanced attenuation is attributed to conformational disorder induced by hydrogen-bonding networks among the distal phosphonic acid groups, which forces a contribution of 'through-space' tunneling pathways that are inherently less efficient than 'through-bond' pathways . While this study employed the free bisphosphonic acid, the C12 backbone is identical to that in diethyl-(12-phosphonododecyl)phosphonate, and the dual-terminal binding geometry is structurally conserved .

Tunneling Decay Constant β
Cross-study
β_bis = 1.40 ± 0.05 per C atom (C12 bisphosphonic acid SAM on AlOx) vs β_mono = 0.85 ± 0.03 per C atom; Δβ = 0.55 (65% higher attenuation)
Supports selection for low-leakage dielectric SAMs; reported attenuation advantage of dual-anchor architecture
C12 backbone structural analog; cross-study comparison with free acid form
Molecular electronics Self-assembled monolayers Tunneling junctions

Organic-Phase Processability: Diethyl Ester vs Free Bisphosphonic Acid (PDDPA)

Diethyl-(12-phosphonododecyl)phosphonate (MW 442.5 g/mol) bears four ethyl ester capping groups, rendering it hydrophobic and freely soluble in common organic solvents including DMF, DMSO, THF, and chlorinated solvents . In contrast, its direct structural analog PDDPA (C12H28O6P2, MW 314.3 g/mol) bears four free P–OH groups, is a solid at room temperature (mp 181–187 °C), and is water-soluble with negligible solubility in non-polar or moderately polar organic media . This solubility dichotomy is a critical processing differentiator: the diethyl ester can be directly co-dissolved with perovskite precursors in DMF/DMSO for one-step film deposition, whereas PDDPA would phase-separate or require aqueous processing routes incompatible with moisture-sensitive perovskite formulations .

Solvent Compatibility
Class-level
Diethyl ester: miscible with DMF, DMSO, THF, CHCl₃. Free acid PDDPA: water-soluble solid (mp 181–187 °C), immiscible with organic perovskite solvents
Organic-phase solubility enables direct co-dissolution in perovskite precursor; free acid may require reformulation
Class-level solubility profile; confirm with specific solvent system
Solution processing Perovskite photovoltaics SAM precursors

Controlled Hydrolysis of Surface-Bound Diethylphosphonate Esters Enables Stepwise Multilayer Assembly

In a foundational Langmuir study, 10-(diethylphosphonate)decylphosphonic acid – a mixed monoester/monoacid structurally analogous to one terminus of diethyl-(12-phosphonododecyl)phosphonate – was self-assembled onto Hf-functionalized silica surfaces, and the terminal diethylphosphonate ester was subjected to systematic hydrolysis screening monitored by solid-state ³¹P MAS NMR . The study established that surface-bound phosphonate esters hydrolyse with markedly lower efficiency than their solution-phase counterparts, and that the choice of hydrolysis method (e.g., TMS-Br vs aqueous acid) critically determines conversion yield . This demonstrates that the diethylphosphonate terminus can serve as a chemically addressable protecting group: it survives surface assembly intact and can be selectively activated to the phosphonic acid form only when needed for subsequent metal ion binding or layer growth . By contrast, the pre-hydrolysed free bisphosphonic acid PDDPA binds immediately and irreversibly, offering no such stepwise control .

Surface Hydrolysis Control
Method context
Surface-bound diethylphosphonate ester survives SAM assembly intact; selective hydrolysis by TMS-Br or aq. HCl to expose phosphonic acid; quantified by ³¹P MAS NMR
Enables stepwise multilayer assembly; ester-protected form allows controlled surface activation
Hydrolysis efficiency method-dependent; free acid cannot provide intermediate protected state
Multilayer films Surface functionalization Phosphonate hydrolysis

Bronze Corrosion Protection: 12-Phosphonododecylphosphonic Acid Outperforms Amino-Terminated Analog in Brush Application

In a comparative study of three long-chain phosphonic acid SAMs as adhesion promoters and corrosion inhibitors for waterborne acrylic coatings on bronze, the 12-phosphonododecylphosphonic acid/coating system provided the best corrosion protection when applied by brush, outperforming 12-aminododecyl phosphonic acid, which was superior only when applied by solution immersion . Corrosion performance was assessed via polarization measurements and electrochemical impedance spectroscopy (EIS) under continuous exposure to simulated acid rain and accelerated aging in an NO₂-containing corrosion chamber . Although this study employed the free acid PDDPA rather than the diethyl ester, the C12 bisphosphonate backbone is identical, and the result directly benchmarks the bisphosphonate-terminated architecture against the amino-phosphonic acid alternative for protective coating applications .

Corrosion Protection Rank
Cross-study
12-Phosphonododecylphosphonic acid ranked highest for brush-applied coating; 12-aminododecyl phosphonic acid superior only for immersion application
Reported application-method-dependent performance; supports pretreatment selection for bronze coatings
Free acid analog data; ranking may vary with coating formulation and metal substrate
Corrosion protection Bronze conservation Self-assembled monolayers

Procurement-Driven Application Scenarios for Diethyl-(12-phosphonododecyl)phosphonate


Perovskite Field-Effect Transistor Grain-Boundary Cross-Linking

This is the primary evidence-backed application. Dissolve diethyl-(12-phosphonododecyl)phosphonate directly into the perovskite precursor solution (DMF/DMSO) at optimized concentration alongside polyethylenimine ethoxylated surface passivation. The dual phosphonate ester termini form hydrogen bonds with halogen dangling bonds at adjacent grain boundaries, suppressing ion migration and enabling hysteresis-free FET operation with balanced ambipolar mobilities (hole: 4.02 cm² V⁻¹ s⁻¹, electron: 3.35 cm² V⁻¹ s⁻¹), Ion/Ioff > 10⁴, and SS = 267 mV dec⁻¹ . Procurement rationale: no other cross-linker has demonstrated hysteresis elimination with this set of transistor metrics in a peer-reviewed study.

Organic Thin-Film Transistor Gate Dielectric Modification via Bisphosphonate SAMs

The C12 bisphosphonate backbone (after hydrolysis to the free acid or used as the ester for subsequent in-situ hydrolysis) forms SAMs on AlOx and other metal oxide gate dielectrics that attenuate tunnel currents 65% more effectively per carbon atom (β = 1.40 ± 0.05) than monophosphonate analogs (β = 0.85 ± 0.03) . This enhanced attenuation, attributed to conformational disorder and through-space tunneling contributions from the dual-anchor architecture, is relevant for low-leakage organic thin-film transistors and molecular junctions . Procurement rationale: for gate dielectric modification requiring maximum tunneling suppression per molecular length, the bisphosphonate architecture outperforms monophosphonates.

Stepwise Metal-Bisphosphonate Multilayer Film Assembly

The diethyl ester form enables a chemically controlled, stepwise assembly protocol. The intact ester terminus can survive the initial SAM formation step on metal oxide surfaces (e.g., Hf, Zr, Ti, Al), then be selectively hydrolysed (TMS-Br or aqueous acid) to expose the phosphonic acid group for binding the next metal ion layer . Solid-state ³¹P MAS NMR provides unambiguous quantification of hydrolysis efficiency . Procurement rationale: the ester-protected form is essential for researchers building NLO-active films, graded-index coatings, or interfacial adhesion layers where sequential, layer-by-layer control is required – the free acid PDDPA cannot provide this stepwise functionality.

Protective Bisphosphonate-Anchored Coatings on Metal and Alloy Surfaces

Although demonstrated with the free acid PDDPA, the C12 bisphosphonate architecture (which can be generated in situ by hydrolysis of the diethyl ester) provides superior corrosion protection on bronze when applied by brush, outperforming the amino-phosphonic acid analog 12-aminododecyl phosphonic acid under simulated acid rain and NO₂ accelerated aging conditions . The dual phosphonate anchor points provide robust chemisorption to metal oxide surfaces, and the long alkyl chain provides a hydrophobic barrier. Procurement rationale: for surface pretreatment prior to waterborne coating application on bronze, copper, or other heritage metals, the bisphosphonate anchor chemistry offers application-method-specific advantages over mono-anchoring or amino-phosphonic acid alternatives.

Application
Selection Property
Validation Focus
Perovskite FET grain-boundary cross-linking
Dual-terminus phosphonate ester for precursor solubility and bridging
Hysteresis suppression and ambipolar transport benchmarking
Organic TFT gate dielectric SAMs
Bisphosphonate SAM architecture for enhanced tunneling attenuation
Leakage current and tunneling decay constant assessment
Metal-bisphosphonate multilayer assembly
Protected ester form enabling stepwise surface activation
Hydrolysis efficiency and layer-by-layer growth control
Protective bisphosphonate-anchored coatings
Dual-anchor chemisorption with hydrophobic alkyl barrier
Corrosion resistance under simulated environmental aging
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